{[2-(Diphenylphosphoryl)phenoxy]methyl}phosphonic acid
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Overview
Description
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine oxide with a phenoxy methyl phosphonic acid derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of {[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID may involve large-scale batch reactors where the reagents are mixed and reacted under stringent conditions to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphoroso group to a phosphine oxide.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenoxy compounds.
Scientific Research Applications
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of flame retardants and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which {[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID exerts its effects involves its interaction with molecular targets such as enzymes and receptors The phosphoroso and phosphonic acid groups can form strong bonds with these targets, leading to inhibition or modulation of their activity
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Uniqueness
{[2-(DIPHENYLPHOSPHOROSO)PHENOXY]METHYL}PHOSPHONIC ACID is unique due to the presence of both phosphoroso and phosphonic acid groups, which provide it with distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H18O5P2 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
(2-diphenylphosphorylphenoxy)methylphosphonic acid |
InChI |
InChI=1S/C19H18O5P2/c20-25(21,22)15-24-18-13-7-8-14-19(18)26(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H2,20,21,22) |
InChI Key |
JHYJODXVCAYNJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCP(=O)(O)O |
Origin of Product |
United States |
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